molecular formula C10H21N B2834705 2-(1-Ethylpropyl)piperidine CAS No. 103906-20-3

2-(1-Ethylpropyl)piperidine

Cat. No. B2834705
M. Wt: 155.285
InChI Key: WDIGSSBTCZVWBL-UHFFFAOYSA-N
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Description

“2-(1-Ethylpropyl)piperidine” is a chemical compound with the empirical formula C10H21N and a molecular weight of 155.28 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-(1-Ethylpropyl)piperidine” consists of a piperidine ring with an ethylpropyl side chain . The SMILES string representation is CCC(CC)C1CCCCN1 .


Physical And Chemical Properties Analysis

“2-(1-Ethylpropyl)piperidine” is a solid compound . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Phytochemical Potentiator of Antibiotics : Piperine, an isomer of 1-piperoyl-piperidine, has been found to enhance the effectiveness of antibiotics like ciprofloxacin against Staphylococcus aureus, including methicillin-resistant strains. This is attributed to its role in inhibiting bacterial efflux pumps (Khan et al., 2006).

  • Analytical Chemistry : Piperidine derivatives have been characterized using various analytical techniques like gas chromatography and nuclear magnetic resonance spectroscopy. These studies contribute to the field of analytical chemistry, particularly in identifying and analyzing psychoactive substances (De Paoli et al., 2013).

  • Synthesis of Alkaloids : Piperidine derivatives are used in asymmetric syntheses of various alkaloids. The synthesis of all four stereoisomers of 2-(2,3-dihydroxypropyl)piperidine demonstrates the chemical versatility and importance of piperidine in synthetic organic chemistry (Takahata et al., 1999).

  • Enantioselective Synthesis : The compound 2-piperidineethanol has been used as a starting material for the enantioselective synthesis of various natural and synthetic compounds. This highlights the role of piperidine derivatives in stereochemistry and drug development (Perdicchia et al., 2015).

  • Antimicrobial Activities : Certain piperidine derivatives have shown potential as antimicrobial agents. For instance, (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride has exhibited moderate antimicrobial activities against various bacterial strains (Ovonramwen et al., 2019).

  • Polymer Science : Piperidine derivatives have been used in the synthesis of hyperbranched polymers. For example, 1-(3-phenoxypropyl)piperidine-4-one was used as a monomer in the production of a hyperbranched polymer with 100% degree of branching (Sinananwanich et al., 2009).

  • Glutamate Receptors and Long-term Potentiation : A drug derivative of 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine was found to facilitate glutamatergic transmission in the brain, influencing the induction of long-term potentiation in the hippocampus of rats. This has implications for understanding memory and learning processes (Stäubli et al., 1994).

properties

IUPAC Name

2-pentan-3-ylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-3-9(4-2)10-7-5-6-8-11-10/h9-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIGSSBTCZVWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pentan-3-yl)piperidine

Citations

For This Compound
4
Citations
CM Vis, AE Nieuwelink… - … A European Journal, 2020 - Wiley Online Library
Pickering emulsions (PEs), emulsions stabilized by solid particles, have shown to be a versatile tool for biphasic catalysis. Here, we report a droplet microfluidic approach for flow PE (…
J Zong, J Yue - Industrial & Engineering Chemistry Research, 2022 - ACS Publications
The incorporation of flowing nanoparticles or microparticles for use in catalysis as well as in the enhancement of mass transfer in microreactors opens a new avenue for chemical …
Number of citations: 11 pubs.acs.org
F Mei, H Lin, L Hu, WT Dou, HB Yang, L Xu - Smart Molecules, 2023 - Wiley Online Library
Microfluidics has received extensive attention due to its ability to rapidly prepare a large number of microdroplets with controlled sizes and defined morphologies. In addition to having …
Number of citations: 3 onlinelibrary.wiley.com
F Chang, CM Vis, W Ciptonugroho, PCA Bruijnincx - Green Chemistry, 2021 - pubs.rsc.org
Pickering emulsions (PEs), emulsions stabilized by solid emulsifiers, are already of great importance for the food, pharmaceutical and biomedical industry. More recently, PEs are also …
Number of citations: 59 pubs.rsc.org

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